molecular formula C19H23NO3S B12116322 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline

Cat. No.: B12116322
M. Wt: 345.5 g/mol
InChI Key: DTEXYYDDLSIMRV-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline is a complex organic compound characterized by its unique structure, which includes an indoline core substituted with an ethoxy group, dimethylphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-methylindoline with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indoline core or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylbenzimidazole
  • 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine

Uniqueness

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline is unique due to its indoline core, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO3S/c1-5-23-18-10-13(2)14(3)11-19(18)24(21,22)20-15(4)12-16-8-6-7-9-17(16)20/h6-11,15H,5,12H2,1-4H3

InChI Key

DTEXYYDDLSIMRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C

Origin of Product

United States

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